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molecular formula C4H5F5O B031877 3,3,4,4,4-Pentafluorobutan-1-ol CAS No. 54949-74-5

3,3,4,4,4-Pentafluorobutan-1-ol

Cat. No. B031877
M. Wt: 164.07 g/mol
InChI Key: JPMHUDBOKDBBLG-UHFFFAOYSA-N
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Patent
US09422285B2

Procedure details

198.49 g (703.51 mmol) of trifluoromethanesulphonic anhydride were initially charged under argon. The reaction flask was immersed into an oil bath at 70° C. and heated to internal temperature 56° C. 88.2 ml (738.68 mmol) of 3,3,4,4,4-pentafluorobutanol were added dropwise to the reaction mixture within 35 min and the mixture was stirred at bath temperature 70-73° C. and internal temperature 69° C. for two hours. The reaction mixture was concentrated on a rotary evaporator and the residue was taken up in 1500 ml of dichloromethane. The residue was washed once with 300 ml of cold water, once with 300 ml of cold saturated aqueous sodium hydrogencarbonate solution and once with 300 ml of cold water. The organic phase was dried with magnesium sulphate, filtered and concentrated. This gave 192.86 g (92.6% of theory) of the target compound.
Quantity
198.49 g
Type
reactant
Reaction Step One
Quantity
88.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)S([O:6][S:7]([C:10]([F:13])([F:12])[F:11])(=[O:9])=[O:8])(=O)=O.[F:16][C:17]([F:25])([C:21]([F:24])([F:23])[F:22])[CH2:18][CH2:19]O>>[F:13][C:10]([F:11])([F:12])[S:7]([O:6][CH2:19][CH2:18][C:17]([F:25])([F:16])[C:21]([F:24])([F:23])[F:22])(=[O:8])=[O:9]

Inputs

Step One
Name
Quantity
198.49 g
Type
reactant
Smiles
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
Step Two
Name
Quantity
88.2 mL
Type
reactant
Smiles
FC(CCO)(C(F)(F)F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
56 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at bath temperature 70-73° C. and internal temperature 69° C. for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction flask was immersed into an oil bath at 70° C.
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated on a rotary evaporator
WASH
Type
WASH
Details
The residue was washed once with 300 ml of cold water, once with 300 ml of cold saturated aqueous sodium hydrogencarbonate solution and once with 300 ml of cold water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried with magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
FC(S(=O)(=O)OCCC(C(F)(F)F)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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